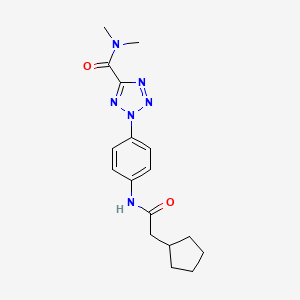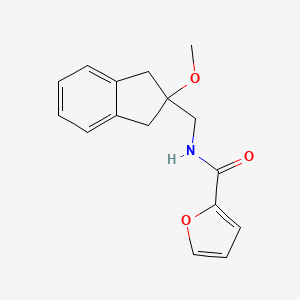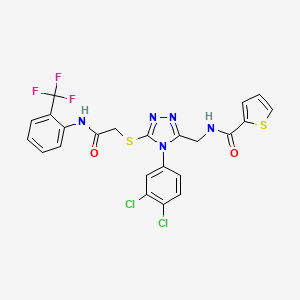![molecular formula C28H21NO4S B2932211 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114652-17-3](/img/structure/B2932211.png)
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone" is a benzothiazinone derivative Its structural complexity and the diversity of functional groups make it a fascinating subject of study
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves the reaction of benzyl phenyl ethers with suitable benzothiazine derivatives under specific conditions. Common reaction conditions include the use of strong acids or bases as catalysts, and the process often involves multiple steps including protection and deprotection of functional groups.
Industrial Production Methods: Industrial production methods for this compound are generally proprietary and might involve more efficient catalytic systems or continuous flow processes to increase yield and purity. These methods aim to optimize reaction conditions, minimize waste, and enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the phenyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions, while the benzothiazinone moiety can be involved in nucleophilic attacks.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic conditions can facilitate different substitution reactions, with temperature and solvent choice playing critical roles.
Major Products: Major products from these reactions often include modified benzothiazinone derivatives with different functional groups attached, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is particularly useful in the development of novel organic materials and catalysts.
Medicine: In medicine, derivatives of this compound are being explored for their antibacterial and anticancer properties, given their ability to disrupt vital biological pathways in pathogens and cancer cells.
Industry: Industrial applications include its use in the development of high-performance polymers and advanced materials due to its stable and versatile chemical structure.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit enzymatic activity by binding to the active site, while the phenyl and benzyloxy groups can enhance binding affinity and specificity through various intermolecular interactions. Pathways involved often include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Compared to other benzothiazinone derivatives, {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Similar compounds include:
Benzothiazinone (basic structure)
2-Phenyl-4H-3,1-benzothiazin-4-one
2-(Benzyloxyphenyl)-4H-3,1-benzothiazin-4-one
These compounds share the benzothiazinone core but differ in the types and positions of substituents, impacting their overall properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which enhances its utility in a wide range of scientific and industrial contexts.
Propiedades
IUPAC Name |
[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4S/c30-28(22-11-5-2-6-12-22)27-19-29(25-13-7-8-14-26(25)34(27,31)32)23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21/h1-19H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHKZZMVEJPYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)
![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)


![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2932135.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)


